NOS Isoform Selectivity Inversion: >90-Fold Loss of iNOS Activity with Concomitant Gain in nNOS Preference vs. Unsubstituted Parent
N-methylation of the piperidine nitrogen in 2-iminopiperidine causes a profound functional inversion. The parent compound 2-iminopiperidine (Compound 1 in Webber et al.) inhibits human iNOS with an IC₅₀ of 1.1 µM, heNOS with an IC₅₀ of 99 µM, and hnNOS with an IC₅₀ of 218 µM. In contrast, 1-methyl-2-piperidinimine (Compound 14) exhibits an hiNOS IC₅₀ of >100 µM, an heNOS IC₅₀ of 375 µM, and an hnNOS IC₅₀ of 28 µM [1]. This represents a >90-fold reduction in iNOS potency, a ~3.8-fold reduction in eNOS potency, but an approximately ~7.8-fold improvement in nNOS potency. The hnNOS/hiNOS selectivity ratio shifts from 198 (parent) to <0.28 (N-methyl), fundamentally reclassifying the compound from an iNOS-preferring to an nNOS-preferring agent.
| Evidence Dimension | Human NOS isoform inhibition (IC₅₀, µM) and derived selectivity ratios |
|---|---|
| Target Compound Data | hiNOS IC₅₀ >100 µM; heNOS IC₅₀ = 375 µM; hnNOS IC₅₀ = 28 µM; heNOS/hiNOS ratio <3.75; hnNOS/hiNOS ratio <0.28 |
| Comparator Or Baseline | 2-Iminopiperidine (unsubstituted parent, Compound 1): hiNOS IC₅₀ = 1.1 µM; heNOS IC₅₀ = 99 µM; hnNOS IC₅₀ = 218 µM; heNOS/hiNOS ratio = 90; hnNOS/hiNOS ratio = 198 |
| Quantified Difference | >90-fold loss of iNOS activity; ~7.8-fold gain in nNOS potency; >700-fold alteration in hnNOS/hiNOS selectivity ratio |
| Conditions | In vitro human NOS isoform inhibition assay (hiNOS, heNOS, hnNOS) at a final L-arginine concentration of 30 µM, with IC₅₀ values determined by testing each compound at eight concentrations and monitoring conversion of L-[2,3-³H]arginine to L-[2,3-³H]citrulline [1]. |
Why This Matters
For researchers requiring an nNOS-preferring tool compound or a negative control for iNOS assays, 1-methyl-2-piperidinimine provides a structurally defined, commercially cataloged option with published selectivity data unavailable for most other N1-substituted 2-iminopiperidines.
- [1] Webber, R. K.; Metz, S.; Moore, W. M.; Connor, J. R.; Currie, M. G.; Fok, K. F.; Hagen, T. J.; Hansen, D. W., Jr.; Jerome, G. M.; Manning, P. T.; Pitzele, B. S.; Toth, M. V.; Trivedi, M.; Zupec, M. E.; Tjoeng, F. S. Substituted 2-Iminopiperidines as Inhibitors of Human Nitric Oxide Synthase Isoforms. J. Med. Chem. 1998, 41 (1), 96–101. Table 1, Compounds 1 and 14. View Source
